molecular formula C5H10F3NO2 B569623 1,1,1-Trifluoro-3,3-dimethoxy-2-propanamine CAS No. 1314908-64-9

1,1,1-Trifluoro-3,3-dimethoxy-2-propanamine

Cat. No.: B569623
CAS No.: 1314908-64-9
M. Wt: 173.135
InChI Key: FCVFYOPROSLUQR-UHFFFAOYSA-N
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Description

1,1,1-Trifluoro-3,3-dimethoxy-2-propanamine is an organic compound with the molecular formula C5H10F3NO2. It is characterized by the presence of trifluoromethyl and dimethoxy groups attached to a propanamine backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,1-Trifluoro-3,3-dimethoxy-2-propanamine typically involves the reaction of 1,1,1-trifluoroacetone with methanol in the presence of an acid catalyst to form 1,1,1-trifluoro-3,3-dimethoxypropane. This intermediate is then reacted with ammonia or an amine under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves optimizing reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

1,1,1-Trifluoro-3,3-dimethoxy-2-propanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,1,1-Trifluoro-3,3-dimethoxy-2-propanamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,1,1-Trifluoro-3,3-dimethoxy-2-propanamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It can act as an enzyme inhibitor by binding to active sites or altering enzyme conformation, thereby modulating biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1,1-Trifluoro-3,3-dimethoxy-2-propanamine is unique due to the presence of both trifluoromethyl and dimethoxy groups, which confer specific chemical properties such as increased stability and reactivity. These features make it a valuable compound for various scientific and industrial applications .

Properties

CAS No.

1314908-64-9

Molecular Formula

C5H10F3NO2

Molecular Weight

173.135

IUPAC Name

1,1,1-trifluoro-3,3-dimethoxypropan-2-amine

InChI

InChI=1S/C5H10F3NO2/c1-10-4(11-2)3(9)5(6,7)8/h3-4H,9H2,1-2H3

InChI Key

FCVFYOPROSLUQR-UHFFFAOYSA-N

SMILES

COC(C(C(F)(F)F)N)OC

Origin of Product

United States

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